![molecular formula C11H11NO4 B1623550 (E)-Ethyl 3-(2-nitrophenyl)acrylate CAS No. 2437-05-0](/img/structure/B1623550.png)
(E)-Ethyl 3-(2-nitrophenyl)acrylate
Overview
Description
(E)-Ethyl 3-(2-nitrophenyl)acrylate is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. This compound is commonly used in the synthesis of other chemicals and has various applications in the field of chemistry.
Scientific Research Applications
1. Intermediate in Aurora 2 Kinase Inhibitors Synthesis
(E)-Ethyl 3-(2-nitrophenyl)acrylate and its analogues have been utilized as intermediates in the synthesis of Aurora 2 kinase inhibitors. A novel one-pot, three-component Wittig–SNAr approach has been developed to synthesize these intermediates with high stereoselectivity and in moderate to high yield, using water as an environmentally benign solvent under metal-free mild reaction conditions (Xu et al., 2015).
2. Application in Dual pH and Temperature Responsive Polymeric Sensor
The synthesis of a monomer incorporating (E)-Ethyl 3-(2-nitrophenyl)acrylate structure, followed by copolymerization with N-isopropylacrylamide, led to the creation of a dual pH and temperature responsive polymeric sensor. This copolymer exhibited unique properties, such as a lower critical solution temperature only in acidic medium and sensitive fluorescence change towards varying pH levels at different temperatures (Eftekhari‐Sis & Ghahramani, 2015).
3. Conversion into Ethyl 2-Aminoquinoline-3-carboxylate
(E)-Ethyl 3-(2-nitrophenyl)acrylate has been effectively converted to ethyl 2-aminoquinoline-3-carboxylate, demonstrating its potential as a precursor in organic synthesis. This conversion process achieved a high yield, showcasing its efficiency and utility in synthesizing complex organic compounds (Luo Yan-ping, 2011).
4. Formation of 4H-1,2-Oxazines and Hydroxy-arylaldehydes
In reactions with titanium tetrachloride, (E)-Ethyl 3-(2-nitrophenyl)acrylate has been shown to form 4H-1,2-oxazines and hydroxy-arylaldehydes. This reaction pathway is significant for creating structurally diverse organic compounds, which can be of interest in various chemical research applications (Hirotani & Zen, 1994).
5. Application in Supramolecular Assembly
(E)-Ethyl 3-(2-nitrophenyl)acrylate has been involved in the supramolecular assembly of its Z isomer. The study of these assemblies, including the roles of noncovalent interactions in crystal packing, contributes to the broader understanding of supramolecular chemistry and material science (Matos et al., 2016).
6. Incorporation into Polymer Chemistry
(E)-Ethyl 3-(2-nitrophenyl)acrylate has been used in the synthesis of various copolymers, exploring its reactivity with other monomers like styrene. The characterization of these copolymers, including their thermal properties and molecular weights, is crucial in expanding the range of materials available for industrial and scientific applications (Thamizharasi et al., 1996).
properties
IUPAC Name |
ethyl (E)-3-(2-nitrophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXOWPEFVCPDV-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(2-nitrophenyl)acrylate | |
CAS RN |
2437-05-0 | |
Record name | NSC38000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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